molecular formula C17H13NO2 B14692923 1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline CAS No. 24983-03-7

1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline

Cat. No.: B14692923
CAS No.: 24983-03-7
M. Wt: 263.29 g/mol
InChI Key: KYOWHDLGWHFKFD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline typically involves multi-step organic reactions. One common method includes the use of dipolar cycloaddition reactions, where isoquinoline, dialkyl acetylenedicarboxylates, and 3-acetyl coumarins are reacted under specific conditions to form the desired compound . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may scale up these reactions using continuous flow reactors to enhance efficiency and consistency .

Chemical Reactions Analysis

1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to drive the reactions towards the desired products. Major products formed from these reactions include various functionalized derivatives that can be further explored for their chemical and biological properties .

Comparison with Similar Compounds

Similar compounds to 1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline include other fused heterocyclic systems such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric properties that influence its reactivity and biological interactions .

Properties

CAS No.

24983-03-7

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

5,7-dioxa-13-azapentacyclo[11.7.0.01,17.02,10.04,8]icosa-2,4(8),9,11,14,17,19-heptaene

InChI

InChI=1S/C17H13NO2/c1-3-13-4-2-7-18-8-5-12-9-15-16(20-11-19-15)10-14(12)17(13,18)6-1/h1-3,5-10H,4,11H2

InChI Key

KYOWHDLGWHFKFD-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C=CC3=CC4=C(C=C3C25C1=CC=C5)OCO4

Origin of Product

United States

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